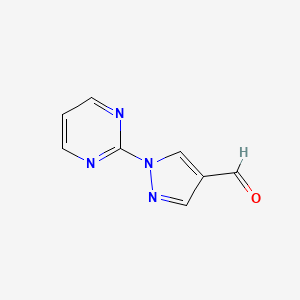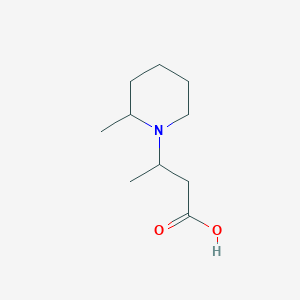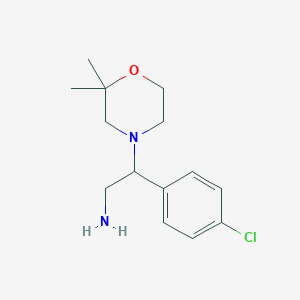![molecular formula C9H9ClN2O3 B1418989 N-[(4-Chloro-2-pyridinyl)carbonyl]alanine CAS No. 1308946-57-7](/img/structure/B1418989.png)
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
Overview
Description
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (also known as N-pyridylcarbonyl-L-alanine or N-PCA) is an amino acid derivative that has been used in a variety of scientific research applications. N-PCA is an important tool for studying the structure and function of proteins, and has been used in a variety of biochemical and physiological studies. In addition, N-PCA has been used in laboratory experiments to study the effects of various drugs and compounds on the body.
Scientific Research Applications
Chiral Metal Complexes
- Chiral Metal Complexes: A study by Fenton et al. (1992) explored chiral metal complexes, including N,N′-di(2-picolyl)-N′-methyl-2-aminomethylpyrrolidine, which is related to N-[(4-Chloro-2-pyridinyl)carbonyl]alanine. This research is significant for understanding the stereochemical aspects of such complexes (Fenton, Stephens, Vagg, & Williams, 1992).
Browning Reactions in Food Science
- Browning Reaction Between D-Xylose and Amino Compounds: Kato & Fujimaki (1968) investigated the browning reaction involving D-xylose and amino acids, leading to the formation of N-substituted pyrrole-2-aldehydes. This research is relevant for understanding the chemical reactions that occur during food processing and cooking (Kato & Fujimaki, 1968).
Gas-Phase Structure of Alanine
- Gas-Phase Structure of Alanine: Blanco et al. (2004) conducted a study on the jet-cooled rotational spectrum of neutral alanine. This research offers insights into the molecular structure and behavior of alanine, a molecule structurally similar to this compound (Blanco, Lesarri, López, & Alonso, 2004).
Chemical Mechanisms in Biochemistry
- Reaction Mechanism in Alanine Racemase: Major & Gao (2006) presented a study on alanine racemase's reaction mechanism, which is relevant for understanding the biochemical interactions of similar amino acids (Major & Gao, 2006).
Kinetics of N-Chloro-α-Alanine Decomposition
- Aqueous Decomposition of N-Chloro-α-Alanine: Simon, Szabó, & Fábián (2019) explored the decomposition kinetics of N-chloro-α-alanine. This research could be important for understanding the environmental and biological implications of N-chloro-amino acids (Simon, Szabó, & Fábián, 2019).
Pyrolysis and Mass Spectrometry Studies
- Formation of Multiple Addition Products of Alanine: Chu, Sleno, & Yaylayan (2011) conducted studies on glucose/alanine reaction products using pyrolysis and mass spectrometry, which is significant for understanding complex chemical reactions involving alanine (Chu, Sleno, & Yaylayan, 2011).
Structural Effects in Organic Chemistry
- Reductions of Activated Carbonyl Compounds: Talma et al. (1985) explored the reductions of activated carbonyl compounds with chiral bridged 1,4-dihydropyridines, providing insights into the structural effects in organic synthesis (Talma, Jouin, Vries, Troostwijk, Buning, Waninge, Visscher, & Kellogg, 1985).
Properties
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5(9(14)15)12-8(13)7-4-6(10)2-3-11-7/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFKLADNAGDJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)


![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)


![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)




